molecular formula C17H17BrClN3O2S B423023 2-((E)-1-{3-BROMO-4-[(4-CHLOROBENZYL)OXY]-5-ETHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE

2-((E)-1-{3-BROMO-4-[(4-CHLOROBENZYL)OXY]-5-ETHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE

Cat. No.: B423023
M. Wt: 442.8g/mol
InChI Key: RYBPCYGIVRWBDI-ZVBGSRNCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((E)-1-{3-BROMO-4-[(4-CHLOROBENZYL)OXY]-5-ETHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, ethoxy, and hydrazinecarbothioamide functional groups

Properties

Molecular Formula

C17H17BrClN3O2S

Molecular Weight

442.8g/mol

IUPAC Name

[(E)-[3-bromo-4-[(4-chlorophenyl)methoxy]-5-ethoxyphenyl]methylideneamino]thiourea

InChI

InChI=1S/C17H17BrClN3O2S/c1-2-23-15-8-12(9-21-22-17(20)25)7-14(18)16(15)24-10-11-3-5-13(19)6-4-11/h3-9H,2,10H2,1H3,(H3,20,22,25)/b21-9+

InChI Key

RYBPCYGIVRWBDI-ZVBGSRNCSA-N

SMILES

CCOC1=C(C(=CC(=C1)C=NNC(=S)N)Br)OCC2=CC=C(C=C2)Cl

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=N/NC(=S)N)Br)OCC2=CC=C(C=C2)Cl

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=NNC(=S)N)Br)OCC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((E)-1-{3-BROMO-4-[(4-CHLOROBENZYL)OXY]-5-ETHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the following steps:

    Preparation of 3-bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde: This intermediate is synthesized by reacting 3-bromo-4-hydroxy-5-ethoxybenzaldehyde with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the hydrazone: The intermediate aldehyde is then reacted with hydrazinecarbothioamide under reflux conditions to form the desired hydrazone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((E)-1-{3-BROMO-4-[(4-CHLOROBENZYL)OXY]-5-ETHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Reduced forms of the compound with hydrogen replacing the bromine or chlorine atoms.

    Substitution: Compounds with new functional groups replacing the bromine or chlorine atoms.

Scientific Research Applications

2-((E)-1-{3-BROMO-4-[(4-CHLOROBENZYL)OXY]-5-ETHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((E)-1-{3-BROMO-4-[(4-CHLOROBENZYL)OXY]-5-ETHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}hydrazinecarbothioamide: Similar structure but with a methoxy group instead of an ethoxy group.

    (2E)-2-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-propoxybenzylidene}hydrazinecarbothioamide: Similar structure but with a propoxy group instead of an ethoxy group.

Uniqueness

The presence of the ethoxy group in 2-((E)-1-{3-BROMO-4-[(4-CHLOROBENZYL)OXY]-5-ETHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE imparts unique chemical properties, such as solubility and reactivity, distinguishing it from its analogs with different alkoxy groups.

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